![molecular formula C19H21N3O3S B2592455 Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105223-00-4](/img/structure/B2592455.png)

Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

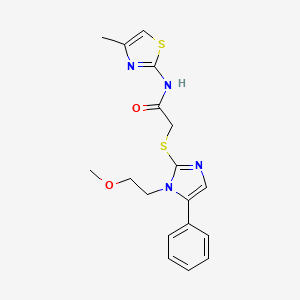

The compound is a complex organic molecule with a benzo[d][1,3]dioxol-5-yl group attached to a piperazine ring via a methanone linker . The piperazine ring also has a 4-cyclopropylthiazol-2-ylmethyl group attached to it .

Synthesis Analysis

The synthesis of similar compounds involves various steps, including the use of palladium-catalyzed reactions . The reaction mixture is typically filtered and the filtrate is concentrated under vacuum to remove the solvent . The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The compound is monoclinic, with specific dimensions for the unit cell .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, similar compounds have been used in the synthesis of antitumor agents .Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H10N2O2S and its molecular weight is 234.27 .Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds containing the benzo[d][1,3]dioxol moiety have been studied for their potential antitumor properties. A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 .

Selectivity Between Cancer and Normal Cells

The design and synthesis of compounds with the benzo[1,3]dioxol moiety have led to the discovery of molecules that exhibit good selectivity between cancer cells and normal cells. This is crucial for reducing side effects in cancer therapy .

Chemical Synthesis and Drug Design

The benzo[d][1,3]dioxol group is a common feature in many synthetic routes for drug design due to its potential biological activity. It’s often used in the synthesis of small molecule therapeutics .

Mecanismo De Acción

Target of Action

The compound “Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone” contains a benzodioxole and a thiazole moiety. Compounds containing these moieties are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .

Mode of Action

Without specific information on this compound, it’s difficult to provide an accurate mode of action. Many benzodioxole and thiazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown. Benzodioxole and thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Based on the known activities of similar compounds, it could potentially have anticancer, antimicrobial, or anti-inflammatory effects .

Safety and Hazards

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-19(14-3-4-16-17(9-14)25-12-24-16)22-7-5-21(6-8-22)10-18-20-15(11-26-18)13-1-2-13/h3-4,9,11,13H,1-2,5-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRQVCQSUPWLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2592379.png)

![Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2592381.png)

![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)

![(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2592387.png)

![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)